1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPAPBZBCFJNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 4 Fluoro 2 Methoxy 5 Nitrobenzene
Established Preparative Routes and Optimization Strategies
The construction of the 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene molecule hinges on the strategic introduction of its four distinct functional groups onto the aromatic ring. The chosen pathway must account for the electronic properties of each group, which dictate the position of subsequent substitutions.
Multi-Step Synthesis Approaches and Reaction Sequences
One potential multi-step pathway could begin with a di-substituted or tri-substituted benzene (B151609) and leverage the directing effects of the existing groups. For instance, a synthesis could be envisioned starting from a precursor like 2,4-difluoro-1-nitrobenzene. A well-documented process for a similar compound, 4-fluoro-2-methoxy-5-nitroaniline, provides a strong template for this approach. google.com
The key steps in such a synthesis would be:
Selective Methoxylation: Starting with 2,4-difluoro-1-nitrobenzene, a nucleophilic aromatic substitution (SNAr) reaction is performed. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. The fluorine at the 2-position (ortho) is more activated and is selectively replaced by a methoxy (B1213986) group using a reagent like potassium tert-butoxide in methanol. This yields 4-fluoro-2-methoxy-1-nitrobenzene. google.com
Protection and Activation: To control the regiochemistry of the next substitution, the nitro group could be reduced to an amine, which is then protected (e.g., by acetylation to form an acetamido group). This changes the directing effect from meta-directing (nitro group) to a strong ortho, para-directing (acetamido group). researchgate.netyoutube.com
Regiocontrolled Nitration: The subsequent nitration of the protected intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, directs the incoming nitro group to the 5-position, which is ortho to the activating acetamido group. google.com
Final Functionalization: Although the patent route continues to the aniline (B41778) derivative, for the target compound, a different precursor would be needed or a subsequent Sandmeyer reaction could potentially be employed to introduce the chlorine atom after modification of the amine. google.com
An alternative strategy involves the nitration of a pre-existing chloro-fluoro-methoxy benzene derivative. For example, the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) is a known industrial process, which after hydrolysis, yields 2-chloro-4-fluoro-5-nitrobenzoic acid. googleapis.com This highlights the feasibility of introducing a nitro group onto a halogenated aromatic ring at a specific position.
Regioselective Functionalization Techniques in Aromatic Synthesis
Regioselectivity is the cornerstone of synthesizing complex aromatic molecules. The outcome of electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions is determined by the electronic nature of the substituents already present on the ring. libretexts.org
Directing Effects in EAS: In a typical synthesis, activating groups (like methoxy, -OCH₃) direct incoming electrophiles to the ortho and para positions. Deactivating groups that are halogens (fluoro, -F; chloro, -Cl) are also ortho, para-directing. In contrast, strongly deactivating groups like the nitro group (-NO₂) are meta-directing. libretexts.orglibretexts.org The order of substituent introduction is therefore paramount. To achieve a meta relationship between two groups, the meta-director must be introduced first. libretexts.org
Activation in SNAr: For nucleophilic aromatic substitution, the rules are different. Strong electron-withdrawing groups, especially the nitro group, are powerful activators. They stabilize the negatively charged intermediate (a Meisenheimer complex) and facilitate the displacement of a leaving group (like a halogen) located at the ortho or para positions. chemistrysteps.comlibretexts.org This principle is crucial for introducing nucleophiles like methoxide (B1231860) or fluoride (B91410) onto an already nitrated and halogenated ring. google.comresearchgate.net
In the context of this compound, the relative positions of the substituents suggest a synthesis that likely involves both EAS and SNAr steps, with the regiochemical outcome of each step being carefully controlled by the existing functional groups.
Key Reaction Steps in the Synthesis of this compound and its Precursors
The synthesis of this molecule relies on a few fundamental reaction types that are standard in aromatic chemistry.
Nitration Reactions for Nitro Group Introduction
The introduction of the nitro group (-NO₂) is a classic example of electrophilic aromatic substitution. This step is typically accomplished using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and to manage regioselectivity. nbuv.gov.ua For highly activated rings, milder conditions may be used, while deactivated rings require stronger conditions.
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| 2-chloro-4-fluorobenzotrichloride | HNO₃ / Oleum | 0-10°C | 2-chloro-4-fluoro-5-nitrobenzotrichloride | googleapis.com |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming HNO₃ / H₂SO₄ | 0-5°C | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | google.com |
| 3-chloro-4-difluoromethoxybenzaldehyde | HNO₃ / H₂SO₄ | 10-15°C | Mixture including 2-chloro-4-nitrophenyldifluoromethyl ether | nbuv.gov.ua |
| Chlorobenzene (B131634) | 72% HNO₃ | 185°C (Vapor Phase) | 1-chloro-4-nitrobenzene / 1-chloro-2-nitrobenzene | google.com |
Halogenation Methods for Chlorine and Fluorine Incorporation
Incorporating halogen atoms onto a benzene ring can be achieved through several methods, depending on the specific halogen and the nature of the substrate.
Chlorination: The introduction of chlorine is typically an electrophilic aromatic substitution using molecular chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile.
Fluorination: Direct fluorination with F₂ is often too reactive and difficult to control. More common methods include:
Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which is prepared from the corresponding aniline. researchgate.net
Nucleophilic Aromatic Substitution (Fluorodenitration): In highly electron-deficient rings, a nitro group can be displaced by a fluoride ion from a source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org Similarly, an activated chlorine atom can be replaced by fluorine in an SNAr reaction. researchgate.net
Nucleophilic Aromatic Substitution for Methoxy Group Introduction
The introduction of the methoxy group (-OCH₃) onto an electron-poor aromatic ring is a prime example of the nucleophilic aromatic substitution (SNAr) mechanism. ntu.edu.sg This reaction is not feasible on simple aryl halides like chlorobenzene but proceeds readily if the ring is activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. chemistrysteps.com
The mechanism is a two-step addition-elimination process:
Addition: The nucleophile (e.g., methoxide ion, CH₃O⁻) attacks the carbon atom bearing the leaving group (e.g., F⁻, Cl⁻), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.
The reaction of 2,4-difluoro-1-nitrobenzene with a methoxide source is a clear example where the fluorine atom ortho to the activating nitro group is selectively displaced to form 4-fluoro-2-methoxy-1-nitrobenzene. google.com
| Substrate | Nucleophile/Reagent | Leaving Group | Product | Reference |
|---|---|---|---|---|
| 2,4-difluoro-1-nitrobenzene | Potassium tert-butoxide / Methanol | Fluorine | 4-fluoro-2-methoxy-1-nitrobenzene | google.com |
| 3,5-dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | Nitro Group | 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |
| 3-fluoro-4-chloronitrobenzene | Methoxide anion | Fluorine | Substitution of fluorine meta to nitro group is observed | researchgate.net |
| 1,3-dinitrobenzene | Potassium methoxide | Hydrogen | 2,4-dinitroanisole | rsc.org |
Advanced Synthetic Techniques and Process Intensification
The industrial synthesis of complex aromatic compounds such as this compound is increasingly benefiting from advanced manufacturing technologies. Process intensification, particularly through continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. These techniques are crucial for optimizing the production of high-value chemical intermediates.
Continuous-Flow Synthesis Protocols and Reactor Design
Continuous-flow chemistry has emerged as a powerful tool for hazardous reactions like nitration, which are often highly exothermic and involve corrosive reagents. The synthesis of structurally related compounds, such as 4-fluoro-2-methoxy-5-nitroaniline, provides a well-documented blueprint for the application of this technology. nih.gov The principles and reactor designs used in these processes are directly applicable to the synthesis of this compound.
The primary advantages of employing a continuous-flow setup for such nitration reactions include superior control over reaction temperature and residence time. nih.gov The high surface-area-to-volume ratio of microreactors or coiled tube reactors allows for efficient heat dissipation, mitigating the risk of thermal runaways which can be a significant concern in large-scale batch nitrations. nih.gov This precise temperature control is critical for minimizing the formation of impurities and ensuring high selectivity.
A typical continuous-flow process for the nitration of a substituted methoxy-fluoro-aniline involves mixing a stream of the substrate dissolved in an appropriate solvent (e.g., acetic acid) with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). nih.gov This combined stream then flows through a reactor where the reaction occurs. The choice of reactor is critical; materials resistant to highly corrosive nitration mixtures, such as the nickel-molybdenum (B8610338) alloy Hastelloy, are often employed. nih.gov Plate-type microreactors, for instance, can provide excellent mixing and heat transfer capabilities for these demanding applications. nih.gov The ability to operate in a closed system also enhances operator safety by minimizing exposure to hazardous materials. nih.gov
The table below outlines a representative continuous-flow setup, based on the synthesis of a similar key intermediate, which could be adapted for the production of this compound.
Table 1: Representative Continuous-Flow Nitration Protocol
| Parameter | Description | Details |
|---|---|---|
| Reactant A | Substrate Solution | Precursor (e.g., 1-Chloro-4-fluoro-2-methoxyaniline) dissolved in Acetic Acid. nih.gov |
| Reactant B | Nitrating Mixture | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄). nih.gov |
| Reactor Type | Primary Reactor | Plate-type microreactor (e.g., Ehrfeld FlowPlate Lab Microreactor HC). nih.gov |
| Reactor Material | Material of Construction | Hastelloy (for corrosion resistance). nih.gov |
| Temperature | Reaction Condition | Precisely controlled, often at ambient or sub-ambient temperatures. nih.gov |
| Key Advantage | Safety & Efficiency | Avoids accumulation of hazardous intermediates and provides superior heat/mass transfer compared to batch methods. nih.gov |
Mechanistic Aspects of Reaction Optimization for Improved Yield and Selectivity
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The yield and selectivity of this reaction are governed by the electronic and steric effects of the substituents already present on the benzene ring: a chloro group, a fluoro group, and a methoxy group.
The key to optimizing this synthesis lies in controlling the regioselectivity of the nitration. The substituents on the precursor molecule direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
Fluoro (-F) and Chloro (-Cl) Groups: These are deactivating, ortho, para-directing groups. They withdraw electron density through induction (deactivating the ring) but can donate electron density through resonance (directing ortho and para).
In the precursor, 1-chloro-4-fluoro-2-methoxybenzene, the positions ortho and para to the powerful methoxy group are positions 1 and 3. Position 1 is already occupied by the chloro group. The positions ortho to the fluoro group are 3 and 5. The positions ortho to the chloro group are 2 and 6. The most activated positions for electrophilic attack are those most strongly influenced by the methoxy group. The nitration occurs at position 5, which is ortho to the fluoro group and meta to both the chloro and methoxy groups. This outcome suggests a complex interplay of directing effects. The position para to the methoxy group is blocked by the fluoro group, and the ortho positions are sterically hindered or electronically influenced by the adjacent halogens. Therefore, position 5 becomes the most favorable site for nitration.
Optimization of the reaction to maximize yield and selectivity involves careful control of several parameters:
Nitrating Agent: The composition of the mixed acid (the ratio of sulfuric acid to nitric acid) is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. Fine-tuning this ratio can control the rate of reaction and suppress side reactions. patsnap.com
Temperature: Nitration reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., -2°C to 0°C) can significantly improve selectivity by slowing down the reaction rate and allowing the desired kinetic product to be formed preferentially. patsnap.comgoogle.com
Reaction Time: In continuous-flow systems, residence time is the equivalent of reaction time in batch processes. Precise control over residence time ensures that the reaction proceeds to completion without allowing for the formation of over-nitrated or other degradation byproducts.
By manipulating these conditions, the formation of undesired isomers is minimized, leading to a higher purity product and simplifying downstream purification processes.
Chemical Reactivity and Reaction Mechanisms of 1 Chloro 4 Fluoro 2 Methoxy 5 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups is essential for this reaction to proceed, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com
Analysis of Leaving Group Abilities and Reactivity Trends
In the context of SNAr reactions, the nature of the leaving group is a crucial determinant of reactivity. For aryl halides, the reactivity trend is often counterintuitive when compared to aliphatic SN2 reactions. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. chemistrysteps.comlibretexts.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the halogen. chemistrysteps.comlibretexts.org The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom to which it is attached more electrophilic and susceptible to nucleophilic attack. libretexts.org
For this compound, the fluorine atom is generally the better leaving group compared to the chlorine atom in an SNAr reaction. This is due to fluorine's superior ability to withdraw electron density via the inductive effect, thereby activating the ring for nucleophilic attack. libretexts.org The strength of the carbon-halogen bond, which is strongest for the C-F bond, is less critical in determining the reaction rate because the cleavage of this bond occurs in a subsequent, faster step. chemistrysteps.com
| Leaving Group | Electronegativity | Reactivity in SNAr |
| Fluorine (F) | 3.98 | Highest |
| Chlorine (Cl) | 3.16 | High |
| Bromine (Br) | 2.96 | Moderate |
| Iodine (I) | 2.66 | Lowest |
Influence of Nitro and Halogen Substituents on Ring Activation for SNAr
The presence of a nitro group (—NO₂) is paramount for the activation of the benzene (B151609) ring towards nucleophilic aromatic substitution. wikipedia.org The nitro group is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This strong electron withdrawal significantly depletes the electron density of the aromatic ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.com
The halogen substituents, chlorine and fluorine, also contribute to the activation of the ring through their inductive electron-withdrawing effects. nih.gov Although they possess lone pairs that can be donated via resonance, their strong electronegativity leads to a net withdrawal of electron density, further enhancing the ring's electrophilicity. libretexts.org
Regiochemical Considerations in SNAr Pathways
The regiochemistry of SNAr reactions on this compound is determined by the relative activation of the potential leaving groups, chlorine and fluorine. As previously discussed, the position of the strongly activating nitro group is the primary directing factor.
The nitro group is located ortho to the chlorine atom and meta to the fluorine atom. Nucleophilic attack at the carbon bearing the chlorine allows for the formation of a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the oxygen atoms of the nitro group. This provides a significant stabilization of the intermediate.
Conversely, nucleophilic attack at the carbon bearing the fluorine atom results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro group through resonance because of the meta relationship. While the intermediate is still stabilized by the inductive effects of the substituents, it lacks the powerful resonance stabilization afforded by the ortho-nitro group. Consequently, the activation energy for the substitution of chlorine is generally lower than that for fluorine in this specific molecule, making the displacement of the chlorine atom the favored regiochemical outcome.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. However, the reactivity of the aromatic ring in EAS is highly dependent on the nature of the substituents already present. msu.edu Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. masterorganicchemistry.comchemistrysteps.com
Deactivating Effects of Multiple Electron-Withdrawing Groups
In this compound, the aromatic ring is heavily substituted with electron-withdrawing groups: a nitro group and two halogen atoms (chlorine and fluorine). masterorganicchemistry.com These groups significantly decrease the electron density of the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu The nitro group is a particularly strong deactivating group, and the halogens are also deactivating. chemistrysteps.com
While the methoxy (B1213986) group (—OCH₃) is typically an activating group due to its ability to donate electron density through resonance, its activating effect is largely overcome by the combined deactivating power of the nitro and two halogen substituents. masterorganicchemistry.com Therefore, this compound is expected to be highly deactivated towards electrophilic aromatic substitution, and forcing conditions would be required for such reactions to occur at a significant rate.
| Substituent | Effect on EAS | Nature |
| -NO₂ | Strongly Deactivating | Electron-Withdrawing |
| -Cl | Deactivating | Electron-Withdrawing |
| -F | Deactivating | Electron-Withdrawing |
| -OCH₃ | Activating | Electron-Donating |
Directing Effects and Minor Product Formation in EAS
The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. Activating groups are typically ortho, para-directors, while deactivating groups are generally meta-directors, with the exception of halogens, which are ortho, para-directors. chadsprep.comorganicchemistrytutor.com
In this compound, we have a competition between the directing effects of the various substituents:
Methoxy group (—OCH₃): Strongly activating and an ortho, para-director.
Chlorine (—Cl): Deactivating but an ortho, para-director.
Fluorine (—F): Deactivating but an ortho, para-director.
Nitro group (—NO₂): Strongly deactivating and a meta-director.
The methoxy group, being the most powerful activating group, will have the strongest directing influence. It will direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the fluorine atom. The positions ortho to the methoxy group are occupied by the chlorine atom and a hydrogen atom. Therefore, the primary site of electrophilic attack would be the open position ortho to the methoxy group.
The directing effects of the chlorine and fluorine atoms would also favor substitution at this position, as it is ortho to the chlorine and meta to the fluorine. The nitro group, being a meta-director, would direct to the positions ortho to the methoxy group and ortho to the fluorine.
Given the overwhelming deactivation of the ring, any electrophilic aromatic substitution reaction would be very slow and likely result in the formation of only minor products. The major directing influence would come from the methoxy group, leading to substitution at the position ortho to it.
Reduction Chemistry of the Aromatic Nitro Group
The nitro group in this compound is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for the synthesis of various more complex molecules, such as pharmaceuticals and dyes. This transformation can be achieved through several methods, most notably catalytic hydrogenation and reduction with metal-acid systems.
Catalytic Hydrogenation Pathways to Amino Derivatives
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst and a hydrogen source. For compounds structurally similar to this compound, such as 4-(chlorodifluoromethoxy)nitrobenzene, catalytic hydrogenation has been successfully applied. In a typical procedure, the nitro compound is dissolved in a suitable solvent, such as ethyl acetate, and treated with a catalyst, commonly Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds to completion to afford the desired aniline (B41778) derivative. google.com
The general reaction scheme for the catalytic hydrogenation of this compound is as follows:
This compound
Catalyst (e.g., Raney Ni, Pd/C)
H₂, Solvent (e.g., Ethyl Acetate)
4-Chloro-2-fluoro-5-methoxyaniline
While specific yield and detailed reaction conditions for the catalytic hydrogenation of this compound are not extensively documented in readily available literature, the successful reduction of analogous compounds suggests high efficiency for this transformation.
Table 1: Representative Catalytic Hydrogenation Conditions for Structurally Similar Nitroarenes
| Nitroarene | Catalyst | Solvent | Pressure | Temperature | Yield | Reference |
| 4-(chlorodifluoromethoxy)nitrobenzene | Raney Nickel | Ethyl Acetate | Not Specified | Not Specified | 60.8% | google.com |
Reductive Conditions Using Metal-Acid Systems
An alternative and classical approach to the reduction of aromatic nitro groups is the use of a metal in the presence of an acid. Common systems include iron/hydrochloric acid (Fe/HCl), tin/hydrochloric acid (Sn/HCl), and zinc/acetic acid (Zn/CH₃COOH). These methods are often cost-effective and are particularly useful in laboratory settings. The reaction mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation by the acid.
For the reduction of 4-chloro-2-fluoronitrobenzene, a closely related compound, reduction using iron powder in acidic conditions is a known method to produce 4-chloro-2-fluoroaniline. nbinno.com This suggests that a similar approach would be effective for this compound.
A plausible reaction scheme using an iron-acid system is depicted below:
This compound
Fe, HCl (or other acid)
Solvent
4-Chloro-2-fluoro-5-methoxyaniline
The choice of metal and acid can influence the selectivity and efficiency of the reduction, especially in the presence of other reducible functional groups. While detailed experimental data for this specific transformation on this compound is scarce in the public domain, the general applicability of this method to substituted nitroaromatics is well-established.
Transition Metal-Catalyzed Cross-Coupling Reactions
The halogen substituents on the aromatic ring of this compound serve as handles for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the chloro and fluoro substituents can potentially allow for selective functionalization.
Suzuki-Miyaura Coupling and Related C-C Bond Formations
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. libretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.
The chloro substituent in this compound is a suitable coupling partner for Suzuki-Miyaura reactions. The reactivity of aryl chlorides in these couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands.
A general representation of a Suzuki-Miyaura coupling involving this compound is shown below:
This compound
Arylboronic acid (Ar-B(OH)₂)
Pd catalyst, Ligand, Base
4-Fluoro-2-methoxy-5-nitro-x-phenylbenzene
While specific examples of Suzuki-Miyaura coupling with this compound are not readily found, the extensive literature on the coupling of other aryl chlorides provides a strong basis for predicting its feasibility.
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphine ligands (e.g., XPhos, SPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, or THF | 80-120 °C |
Buchwald-Hartwig Amination and Other C-N Bond Formations
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide or triflate and an amine. libretexts.org This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines.
The chloro group of this compound can participate in Buchwald-Hartwig amination reactions with a variety of primary and secondary amines. Similar to the Suzuki-Miyaura coupling of aryl chlorides, these reactions often necessitate the use of specialized palladium catalysts with bulky, electron-rich ligands to achieve high yields.
The general transformation is illustrated in the following scheme:
This compound
Amine (R¹R²NH)
Pd catalyst, Ligand, Base
N-(4-Fluoro-2-methoxy-5-nitrophenyl)amine derivative
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. It's important to note that the presence of the nitro group might be incompatible with certain strong bases like KOtBu under elevated temperatures. libretexts.org
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent |
| Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine ligands (e.g., RuPhos, BrettPhos) | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane |
Computational and Theoretical Investigations of 1 Chloro 4 Fluoro 2 Methoxy 5 Nitrobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While DFT studies have been conducted on similar nitroaromatic compounds, providing insights into their behavior, specific DFT calculations for 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene are not found in the current body of scientific literature. Such calculations would typically involve the following analyses.
The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, this analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its potential reaction pathways. However, specific energy values and orbital distribution maps for this compound are not documented in existing research.
Theoretical vibrational frequency calculations using DFT are employed to predict the infrared and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectral data, a precise assignment of vibrational modes to specific functional groups and bond movements within the molecule can be achieved. This analysis provides a detailed picture of the molecule's structural and bonding characteristics. For this compound, a theoretical vibrational analysis would help in characterizing the stretching and bending modes of its C-Cl, C-F, C-O, and N-O bonds, as well as the vibrations of the benzene (B151609) ring. At present, a published vibrational frequency analysis for this specific compound is not available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. An MEP map for this compound would identify the reactive sites, likely indicating negative potential around the nitro and methoxy (B1213986) groups and positive potential near the hydrogen atoms of the benzene ring. Specific MEP maps and associated potential values for this molecule have not been published.
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process provides precise theoretical values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's shape, steric interactions, and conformational preferences. While this is a standard computational output, a detailed and experimentally validated set of optimized geometric parameters for this compound is not available in the literature.
Quantum Chemical Descriptors and Reactivity Indices
Beyond the analyses mentioned above, a full computational study would typically include the calculation of various quantum chemical descriptors derived from the electronic structure. These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of a molecule's reactivity and stability. These indices are instrumental in rationalizing and predicting the chemical behavior of a compound in different environments. As with other computational data, a comprehensive report on the quantum chemical descriptors for this compound is not currently available in scientific publications.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry also allows for the simulation of chemical reactions, providing detailed insights into reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy intermediates that govern the reaction rate. For a molecule like this compound, this could involve simulating nucleophilic aromatic substitution reactions to understand the regioselectivity and the influence of the various substituents on the reaction pathway. Such detailed mechanistic studies for this specific compound have not been reported in the available literature.
Computational Fluid Dynamics (CFD) Applications in Reaction Engineering
Computational Fluid Dynamics (CFD) has emerged as a powerful tool in chemical reaction engineering for the design, optimization, and scale-up of chemical processes. While specific CFD studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies from studies on similar aromatic nitration and subsequent hydrogenation or substitution reactions are directly applicable. CFD simulations can provide detailed insights into the fluid dynamics, heat transfer, and mass transfer phenomena within reactors, which are critical for controlling reaction selectivity, yield, and safety.
The synthesis of polysubstituted nitrobenzene derivatives often involves multiphase systems, such as liquid-liquid or gas-liquid-solid systems, which can be challenging to analyze and optimize using experimental methods alone. CFD offers a virtual environment to investigate the intricate interplay of physical and chemical processes. For instance, in the nitration of an aromatic precursor to produce this compound, CFD can be used to model the mixing of the organic substrate with the nitrating agent (typically a mixture of nitric and sulfuric acids). This is crucial as poor mixing can lead to localized "hot spots" and undesirable side reactions.
CFD models for such reaction systems are built upon fundamental conservation equations for mass, momentum, and energy. These are then coupled with turbulence models and reaction kinetics to provide a comprehensive simulation of the reactor's performance. The choice of the CFD model depends on the nature of the flow and the phases involved.
Key Applications of CFD in the Reaction Engineering of this compound:
Reactor Design and Optimization: CFD simulations can be employed to design and optimize various types of reactors, including stirred tank reactors, packed bed reactors, and microreactors. For example, in a stirred tank reactor, CFD can help in selecting the appropriate impeller type and operating speed to ensure efficient mixing and heat removal. In the context of continuous flow synthesis in a microreactor, CFD can model the flow patterns and residence time distribution to maximize product yield and minimize by-product formation.
Scale-Up: Translating a chemical process from the laboratory to an industrial scale is a significant challenge. CFD provides a robust framework for scale-up by allowing engineers to identify and address potential issues such as changes in mixing efficiency, heat transfer limitations, and altered hydrodynamic behavior that can arise at larger scales.
Process Safety Analysis: The nitration of aromatic compounds is an exothermic process, and ensuring adequate heat removal is critical for safe operation. CFD simulations can predict temperature profiles within the reactor and help in designing effective cooling systems to prevent thermal runaways.
Kinetic Model Validation: By comparing simulation results with experimental data, CFD can be used to validate and refine kinetic models for the reactions involved in the synthesis of this compound.
Illustrative Data from CFD Simulations:
The following tables present hypothetical yet representative data that could be generated from CFD simulations for the nitration process to synthesize this compound in a stirred tank reactor and a microreactor.
Table 1: CFD Simulation Parameters for Nitration in a Stirred Tank Reactor
| Parameter | Value | Unit |
| Reactor Volume | 100 | L |
| Impeller Type | Rushton Turbine | - |
| Impeller Speed | 300 | rpm |
| Fluid (Phase 1) | Organic Substrate | - |
| Fluid (Phase 2) | Nitrating Agent | - |
| Turbulence Model | k-ε | - |
| Reaction Kinetics | Arrhenius | - |
| Heat Transfer Model | Convective | - |
Table 2: Predicted Outcomes from Stirred Tank Reactor CFD Simulation
| Outcome | Predicted Value | Unit |
| Mixing Time | 25 | s |
| Maximum Temperature | 323 | K |
| Average Product Concentration | 0.85 | mol/L |
| By-product Formation | 7.5 | % |
Table 3: CFD Simulation Parameters for Nitration in a Microreactor
| Parameter | Value | Unit |
| Channel Diameter | 500 | µm |
| Channel Length | 10 | cm |
| Flow Rate (Organic) | 2 | mL/min |
| Flow Rate (Nitrating Agent) | 1 | mL/min |
| Flow Regime | Laminar | - |
| Reaction Kinetics | Arrhenius | - |
| Wall Temperature | 313 | K |
Table 4: Predicted Outcomes from Microreactor CFD Simulation
| Outcome | Predicted Value | Unit |
| Residence Time | 15 | s |
| Maximum Temperature | 318 | K |
| Product Yield | 95 | % |
| Heat Transfer Coefficient | 2500 | W/(m²·K) |
These tables illustrate how CFD can provide quantitative predictions that are invaluable for process development and optimization. By systematically varying the simulation parameters, an optimal set of operating conditions can be identified to achieve high yield and selectivity for this compound while ensuring safe and efficient operation.
Comparative Analysis with Analogous Halogenated Nitrobenzene Systems
Structure-Reactivity Relationships and Substituent Effects in Polysubstituted Benzenes
The reactivity of a substituted benzene (B151609) ring is profoundly influenced by the nature of its substituents, which can either activate or deactivate the ring towards chemical reactions, particularly electrophilic and nucleophilic aromatic substitution. msu.edulibretexts.org These effects are primarily governed by two factors: the inductive effect and the resonance effect. libretexts.org
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like halogens, oxygen, and nitrogen pull electron density away from the aromatic ring, deactivating it. libretexts.org
Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -OCH₃, -F, -Cl) can donate electron density to the ring, activating the ortho and para positions. libretexts.orgvaia.com Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂) withdraw electron density from the ring through resonance, strongly deactivating it.
In 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene, these effects are combined:
Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org It significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophilic substitution (by a factor of roughly a million compared to benzene) and more susceptible to nucleophilic aromatic substitution. msu.edulibretexts.org It primarily directs incoming electrophiles to the meta position. msu.edu
Methoxy (B1213986) Group (-OCH₃): The methoxy group is an activating group. msu.edu While its oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons to the ring via resonance is a much stronger effect. libretexts.orgvaia.com This resonance donation increases the electron density, particularly at the ortho and para positions, making the ring more reactive towards electrophiles at these sites. libretexts.org
Halogens (-F, -Cl): Halogens present a unique case as they are deactivating yet ortho-, para-directing. libretexts.org Their high electronegativity leads to a strong inductive withdrawal of electron density, which deactivates the entire ring. However, they possess lone pairs that can be donated through resonance, which partially counteracts the inductive effect and enriches the electron density at the ortho and para positions relative to the meta position. libretexts.orgquora.com
| Substituent in this compound | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |
| -NO₂ (Nitro) | Strong -I (withdrawing) | Strong -M (withdrawing) | Strong Deactivation | Meta |
| -OCH₃ (Methoxy) | Weak -I (withdrawing) | Strong +M (donating) | Strong Activation | Ortho, Para |
| -F (Fluoro) | Strong -I (withdrawing) | Weak +M (donating) | Deactivation | Ortho, Para |
| -Cl (Chloro) | Strong -I (withdrawing) | Weak +M (donating) | Deactivation | Ortho, Para |
Comparative Studies on Reactivity of Different Halogen Substituents (Cl, F, I)
In the context of halogenated nitrobenzenes, the identity of the halogen atom significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The reactivity order is often counterintuitive when compared to alkyl halides.
For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. doubtnut.com A more electronegative halogen substituent stabilizes the intermediate Meisenheimer complex through its inductive effect. researchgate.net Consequently, the reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I. doubtnut.comresearchgate.netbrainly.com This is the opposite of the trend seen in SN1 and SN2 reactions, where the weaker carbon-halogen bond of iodides makes them the best leaving groups.
Fluorine: Due to its high electronegativity, fluorine strongly withdraws electron density from the attached carbon, making it highly electrophilic and susceptible to nucleophilic attack. This electronic induction is a primary reason for the high reactivity of fluoro-nitroaromatic systems in SNAr reactions. researchgate.net For example, p-fluoronitrobenzene is more reactive than p-bromonitrobenzene in reactions with aqueous NaOH. doubtnut.com
Chlorine: Chlorine is less electronegative than fluorine, resulting in a lower reactivity in SNAr reactions under conditions where the formation of the Meisenheimer complex is the rate-limiting step. researchgate.net
Iodine: While iodine has the lowest electronegativity among the common halogens, iodo-nitrobenzenes can still exhibit significant reactivity. researchgate.netacs.org In some cases, this reactivity may be attributed to alternative mechanisms, such as the SRN1 (radical nucleophilic substitution) pathway, or steric factors where the large size of the iodine atom can be a contributing factor. researchgate.net
In this compound, the fluorine atom is generally expected to be more susceptible to nucleophilic substitution than the chlorine atom due to these electronic effects.
| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Strength (kJ/mol in CH₃X) | General Reactivity in SNAr |
| F | 3.98 | 485 | Highest |
| Cl | 3.16 | 339 | Intermediate |
| Br | 2.96 | 285 | Lower |
| I | 2.66 | 213 | Lowest (by SNAr mechanism) |
Influence of Methoxy Group Position and Nature on Aromatic Reactivity
The position and electronic nature of the methoxy (-OCH₃) group are critical in modulating the reactivity of the aromatic ring. As a strong electron-donating group through resonance, it significantly enhances the electron density at the ortho and para positions. libretexts.orgvaia.com This activation makes the ring more susceptible to electrophilic attack. For instance, anisole (B1667542) (methoxybenzene) undergoes electrophilic substitution about ten thousand times faster than benzene. msu.edulibretexts.org
In this compound, the methoxy group is positioned ortho to the chlorine atom and the nitro group, and meta to the fluorine atom.
Activation and Directing Effects: The methoxy group strongly activates the positions ortho and para to it. In this specific molecule, it directs towards the positions occupied by the chlorine and the nitro group, and the hydrogen atom at position 6.
Steric Hindrance: The physical size of the methoxy group can influence the accessibility of adjacent positions to incoming reagents, a phenomenon known as steric hindrance. researchgate.net This can affect the rates and regioselectivity of reactions.
Interaction with Other Substituents: The methoxy group's strong electron-donating nature works in opposition to the electron-withdrawing effects of the nitro and halogen groups. This electronic push-pull system activates the halogen substituents, particularly the para-positioned fluorine, towards nucleophilic substitution. The electron-donating methoxy group helps to stabilize the transition state during nucleophilic attack.
Analogues for Methodological Development in Organic Synthesis
Polysubstituted nitrobenzenes like this compound and its analogues are valuable building blocks in organic synthesis. researchgate.net Their varied functional groups allow for a wide range of chemical transformations, making them key intermediates in the synthesis of more complex molecules such as pharmaceuticals, pesticides, and dyes. researchgate.netcn-alchemist.com
Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly deactivating nitro group activates the halogen substituents towards SNAr. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) by displacing the halide ions, a cornerstone reaction in the synthesis of many substituted aromatic compounds. sci-hub.se Analogues like 1-chloro-2,4-dinitrobenzene (B32670) are classic substrates for demonstrating this type of reaction. acs.org
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). msu.edu This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating one, completely altering the reactivity of the aromatic ring. The resulting aniline (B41778) derivative can then undergo a host of further reactions, such as diazotization.
Electrophilic Aromatic Substitution: Although the ring is generally deactivated, the powerful activating effect of the methoxy group can still allow for electrophilic substitution at the position ortho to it (position 6). The specific conditions would determine the feasibility and outcome of such a reaction.
Cross-Coupling Reactions: The halogen substituents can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds and the construction of complex molecular architectures.
The strategic use of analogues with different substitution patterns is crucial for developing new synthetic methodologies and optimizing reaction pathways to desired target molecules.
Future Research Avenues and Methodological Advancements for 1 Chloro 4 Fluoro 2 Methoxy 5 Nitrobenzene
Development of Green Chemistry Approaches for Synthesis
Traditional synthetic routes to polysubstituted nitroaromatics often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. The future of synthesizing 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene will likely focus on the integration of green chemistry principles to enhance sustainability and reduce environmental impact.
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative for nitroaromatic synthesis. Future research could explore the use of nitroreductases for the selective reduction of the nitro group, or other enzymes for regioselective functionalization of the aromatic ring under mild, aqueous conditions.
Photocatalysis and Electrochemical Synthesis: These methods provide green alternatives to traditional synthesis by using light or electrical energy to drive reactions. wikipedia.orgresearchgate.net Research into the photocatalytic or electrochemical synthesis of this compound could lead to more energy-efficient processes with reduced waste generation. wikipedia.orgresearchgate.net For instance, the selective reduction of the nitro group to an amine can be achieved with high selectivity using electrochemical methods mediated by polyoxometalates. rsc.org
Mechanochemistry: Solventless or low-solvent mechanochemical methods, which use mechanical force to induce chemical reactions, are a promising green alternative. bldpharm.com Investigating the synthesis of this compound using ball milling could significantly reduce solvent waste and potentially lead to novel reaction pathways. bldpharm.com
| Green Chemistry Approach | Potential Application to this compound | Anticipated Advantages |
| Biocatalysis | Selective reduction of the nitro group; regioselective functionalization. | Mild reaction conditions, high selectivity, reduced waste. |
| Photocatalysis | Synthesis from precursors using light-driven reactions. | Energy efficiency, use of renewable energy sources. wikipedia.orgresearchgate.net |
| Electrochemical Synthesis | Controlled reduction of the nitro group or other functional group transformations. | High selectivity, avoidance of stoichiometric reagents. rsc.org |
| Mechanochemistry | Solvent-free synthesis of the core structure. | Reduced solvent use, potential for new reactivity. bldpharm.com |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties of this compound, arising from its diverse substituents, make it a prime candidate for exploring novel reactivity and unconventional chemical transformations.
C-H Activation and Late-Stage Functionalization: The direct functionalization of C-H bonds is a powerful tool for molecular editing. organic-chemistry.org Future research could focus on developing catalytic systems for the regioselective C-H activation of the aromatic ring of this compound, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. organic-chemistry.orgshu.ac.uk
Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings. nih.gov Investigating the VNS reactions of this compound could open up new avenues for introducing carbon and heteroatom substituents at the hydrogen-bearing positions on the ring. nih.gov
Cine- and Tele-Substitution: The strong electron-withdrawing effect of the nitro group can facilitate nucleophilic aromatic substitution at positions other than the one bearing the leaving group. Exploring the potential for cine- and tele-substitution reactions with this compound could lead to the synthesis of novel isomers that are inaccessible through traditional methods.
| Reactivity Pattern | Potential Transformation of this compound | Synthetic Utility |
| C-H Activation | Direct introduction of new functional groups at the C-H positions of the benzene (B151609) ring. | Efficient synthesis of complex derivatives. organic-chemistry.orgshu.ac.uk |
| Vicarious Nucleophilic Substitution | Substitution of hydrogen atoms with carbanions or other nucleophiles. | Access to a wider range of substituted analogues. nih.gov |
| Cine- and Tele-Substitution | Nucleophilic substitution at an adjacent or remote position to the leaving group. | Synthesis of unique and potentially valuable isomers. |
Integration of Machine Learning and AI in Predictive Organic Synthesis
The complexity of reactions involving polysubstituted aromatic compounds presents a significant challenge for predicting outcomes and optimizing conditions. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area.
Predictive Modeling of Regioselectivity: ML models can be trained on large datasets of chemical reactions to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. nih.govsigmaaldrich.comresearchgate.netnih.govgoogle.com Applying such models to the synthesis and further functionalization of this compound could significantly accelerate the discovery of optimal reaction pathways and conditions, reducing the need for extensive empirical screening. nih.govsigmaaldrich.comresearchgate.netnih.govgoogle.com
Reaction Optimization: AI algorithms can be used to explore vast reaction parameter spaces (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts in the synthesis of this compound.
Discovery of Novel Reactions: AI tools can also be employed to propose entirely new synthetic routes and transformations by learning the underlying principles of chemical reactivity from the vast body of published chemical literature.
| AI/ML Application | Relevance to this compound | Impact on Research |
| Regioselectivity Prediction | Predicting the outcome of substitution reactions on the substituted benzene ring. nih.govsigmaaldrich.comresearchgate.netnih.govgoogle.com | Faster identification of viable synthetic routes. nih.govsigmaaldrich.comresearchgate.netnih.govgoogle.com |
| Reaction Condition Optimization | Identifying optimal temperature, solvent, and catalyst for synthesis and derivatization. | Improved reaction efficiency and yield. |
| Novel Reaction Discovery | Proposing new and unconventional transformations of the molecule. | Expanding the synthetic toolbox for this class of compounds. |
Advanced In-Situ Monitoring Techniques for Reaction Progress and Mechanism Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced in-situ monitoring techniques offer a window into the dynamic changes occurring during a chemical reaction.
In-Situ Spectroscopy (FTIR and Raman): Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products. researchgate.net Applying these methods to the synthesis of this compound would enable the elucidation of reaction kinetics and the identification of transient intermediates, leading to a more complete mechanistic understanding. researchgate.net
In-Situ NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for in-situ monitoring of reactions. This would be particularly valuable for studying the complex nucleophilic aromatic substitution reactions that this molecule can undergo, helping to distinguish between different isomeric products and intermediates in real-time.
| Monitoring Technique | Information Gained | Application to this compound |
| In-Situ FTIR Spectroscopy | Real-time concentration profiles of functional groups. | Monitoring the formation of the nitro group and other functional group transformations. |
| In-Situ Raman Spectroscopy | Complementary vibrational information to FTIR, especially for symmetric bonds. researchgate.net | Elucidating the mechanism of substitution reactions on the aromatic ring. researchgate.net |
| In-Situ NMR Spectroscopy | Detailed structural information on intermediates and products. | Mechanistic studies of nucleophilic aromatic substitution and other complex transformations. |
Q & A
Q. What are the optimized synthetic routes for 1-chloro-4-fluoro-2-methoxy-5-nitrobenzene?
The synthesis of structurally related chloro-fluoro-nitrobenzene derivatives typically involves halogenation and nitration steps. For example:
- Reagents and conditions : Thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours) yields chloro-substituted intermediates. Subsequent nitration can be achieved using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–50°C) .
- Alternative methods : Oxalyl chloride (COCl)₂ with DMF in dichloromethane at 50°C produces nitrobenzoyl chlorides, which can be further functionalized .
- Purification : Products are isolated via solvent distillation, water washing, or filtration, depending on solubility (e.g., yellow solids precipitated from dichloromethane) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
Q. What solvent systems are effective for recrystallization?
- Polar aprotic solvents (e.g., dichloromethane) are preferred due to moderate solubility at elevated temperatures and low polarity of the nitrobenzene backbone. Ethanol/water mixtures are also used for fractional crystallization .
Advanced Research Questions
Q. How do competing substituent effects influence reaction selectivity?
The electron-withdrawing nitro (-NO₂) and methoxy (-OCH₃) groups create steric and electronic conflicts:
- Nitration : The nitro group directs incoming electrophiles to the para position, but methoxy groups (ortho/para-directing) may compete. Computational modeling (DFT) is recommended to predict regioselectivity .
- Halogenation : Fluorine’s strong electronegativity can deactivate the ring, requiring harsh conditions for chloro substitution. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments .
Q. What are the key challenges in scaling up synthesis?
- Byproduct formation : Nitrobenzene derivatives often generate hazardous intermediates (e.g., nitroso compounds).
- Mitigation : Use scavengers (e.g., urea) or continuous-flow reactors to minimize side reactions .
- Safety : Exothermic nitration requires precise temperature control (<50°C) and inert atmospheres to prevent decomposition .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Pharmacophore design : The nitro group can be reduced to an amine (-NH₂) for coupling with heterocycles (e.g., pyridazines or triazoles) in drug candidates targeting kinases or GPCRs .
- Case study : Analogues like 4-amino-5-chloro-2-methoxybenzoic acid have been used in synthesizing thiophene-based antitumor agents .
Q. What strategies resolve contradictions in reported reaction yields?
Discrepancies in yields (e.g., 60–85% for similar routes) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
